molecular formula C16H16N4O2 B2396185 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1206996-07-7

2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2396185
M. Wt: 296.33
InChI Key: XDJMDDMZWAXZSI-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, also known as KPT-330, is a small molecule inhibitor that targets exportin 1 (XPO1). XPO1 is a protein that plays a crucial role in the nucleocytoplasmic transport of proteins and RNA molecules. KPT-330 has been shown to have potential therapeutic applications in various types of cancer and other diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide' involves the reaction of 2-(1H-indol-1-yl)acetic acid with 2-(6-oxopyridazin-1(6H)-yl)ethylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with acetic anhydride to form the final product.

Starting Materials
2-(1H-indol-1-yl)acetic acid, 2-(6-oxopyridazin-1(6H)-yl)ethylamine, coupling agent (e.g. EDCI or HATU), acetic anhydride

Reaction
Step 1: Dissolve 2-(1H-indol-1-yl)acetic acid and 2-(6-oxopyridazin-1(6H)-yl)ethylamine in a suitable solvent such as DMF or DMSO., Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir for several hours at room temperature or under reflux., Step 3: Purify the resulting intermediate by column chromatography or recrystallization., Step 4: Dissolve the intermediate in acetic anhydride and heat the mixture to reflux for several hours., Step 5: Cool the reaction mixture and isolate the product by filtration or precipitation with a suitable solvent.

Mechanism Of Action

2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide targets XPO1, which is responsible for transporting tumor suppressor proteins out of the nucleus, leading to their inactivation. By inhibiting XPO1, 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide prevents the export of these proteins, leading to their accumulation in the nucleus and reactivation of their tumor-suppressing functions. 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and enhances the efficacy of other anticancer drugs. 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a protein that plays a crucial role in inflammation and cancer development.

Advantages And Limitations For Lab Experiments

2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide also has some limitations. It can be toxic to normal cells at high concentrations, and its efficacy can vary depending on the type of cancer and the genetic background of the cells.

Future Directions

There are several future directions for the study of 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders. Another direction is to develop more potent and selective XPO1 inhibitors that can overcome the limitations of 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide. Finally, the combination of 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide with other anticancer drugs and immunotherapies should be further explored to enhance its efficacy and reduce toxicity.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various types of cancer cells, including multiple myeloma, leukemia, lymphoma, and solid tumors. 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has also been shown to enhance the efficacy of other anticancer drugs, such as bortezomib and doxorubicin.

properties

IUPAC Name

2-indol-1-yl-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-15(17-9-11-20-16(22)6-3-8-18-20)12-19-10-7-13-4-1-2-5-14(13)19/h1-8,10H,9,11-12H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJMDDMZWAXZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCN3C(=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

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